"Sodium Laureth Sulfate" chemical structure and properties
"Sodium Laureth Sulfate" chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium Laureth Sulfate (SLES) is an anionic surfactant extensively utilized in the pharmaceutical, cosmetic, and personal care industries for its effective detergent, emulsifying, and foaming properties. Derived from the ethoxylation of dodecyl alcohol, SLES is favored for its milder profile compared to its non-ethoxylated counterpart, Sodium Lauryl Sulfate (SLS). This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological interactions of SLES. It includes detailed experimental protocols for its synthesis and analysis, quantitative data on its properties, and a review of its toxicological profile. Furthermore, this guide elucidates the molecular pathways associated with SLES-induced skin irritation, offering valuable insights for formulation scientists and researchers in drug development and toxicology.
Chemical Structure and Properties
Sodium Laureth Sulfate is not a single chemical entity but a mixture of ethoxylated sodium lauryl ether sulfates with a variable number of repeating ethylene oxide units. The general chemical structure is:
CH₃(CH₂)₁₀CH₂(OCH₂CH₂)ₙOSO₃Na [1]
Where 'n' represents the average number of ethylene oxide groups. The value of 'n' influences the molecule's properties, with commercial products typically having an average 'n' of 1 to 3.
Physicochemical Properties
The physicochemical properties of SLES are crucial for its function in various formulations. These properties are significantly influenced by the degree of ethoxylation (n), concentration, and temperature.
| Property | Value | Conditions |
| Molecular Weight | Variable (e.g., ~332.43 g/mol for n=1, ~420.5 g/mol for n=3)[2] | |
| Appearance | Colorless to pale yellow viscous liquid | |
| Solubility | Readily soluble in water | |
| Critical Micelle Concentration (CMC) | Varies with 'n' (see Table 2) | Aqueous solution |
| Surface Tension at CMC | ~34 mN/m[3][4] | Aqueous solution, 23°C |
| HLB (Hydrophile-Lipophile Balance) Value | Typically high (e.g., ~40 for some grades) | |
| pH | 6.5 - 8.5 | 10% aqueous solution |
| Viscosity | Increases with concentration and addition of electrolytes (see Table 3) |
Table 1: Physicochemical Properties of Sodium Laureth Sulfate
Influence of Ethoxylation on Physicochemical Properties
The number of ethylene oxide units (n) plays a critical role in determining the surfactant properties of SLES.
| Degree of Ethoxylation (n) | Critical Micelle Concentration (CMC) (mM) | Surface Tension at CMC (mN/m) |
| 1 | ~0.80 | - |
| 2 | ~0.80 | - |
| 3 | ~0.80 | - |
Table 2: Influence of Ethoxylation on the Critical Micelle Concentration of SLES Note: Some studies suggest that the CMC is largely independent of the degree of ethoxylation for low values of 'n'[5].
| Concentration (%) | Viscosity (mPa·s) | Temperature (°C) |
| 7-20 | Low (Newtonian behavior) | Room Temperature |
| 28-70 | Significantly higher (Shear-thinning behavior)[6] | Room Temperature |
Table 3: Viscosity of SLES Solutions The viscosity of SLES solutions is highly dependent on concentration and the presence of electrolytes like sodium chloride.
Synthesis of Sodium Laureth Sulfate
The industrial production of SLES is a two-step process involving the ethoxylation of a fatty alcohol followed by sulfation and neutralization.[7]
Experimental Protocol for Laboratory-Scale Synthesis
Step 1: Ethoxylation of Dodecyl Alcohol
-
Apparatus: A stirred autoclave reactor equipped with temperature and pressure controls, and an ethylene oxide gas inlet.
-
Reagents: Dodecyl alcohol (lauryl alcohol), potassium hydroxide (catalyst), ethylene oxide.
-
Procedure:
-
Charge the reactor with dodecyl alcohol and a catalytic amount of potassium hydroxide (typically 0.1-0.5% by weight of the alcohol).
-
Heat the mixture to 150-180°C under a nitrogen atmosphere.
-
Introduce ethylene oxide gas into the reactor while maintaining the temperature and pressure (typically 1-2 bar). The reaction is exothermic and requires cooling to maintain the desired temperature.
-
The degree of ethoxylation is controlled by the molar ratio of ethylene oxide to dodecyl alcohol.
-
After the desired amount of ethylene oxide has been added, the reaction is allowed to continue for a period to ensure complete conversion.
-
The catalyst is then neutralized with an acid (e.g., acetic acid or phosphoric acid).
-
Step 2: Sulfation of the Ethoxylated Alcohol
-
Apparatus: A glass-lined or stainless steel reactor with cooling capabilities and an inlet for the sulfating agent.
-
Reagents: Ethoxylated dodecyl alcohol, sulfur trioxide (SO₃) or chlorosulfonic acid (ClSO₃H).
-
Procedure:
-
The ethoxylated alcohol is fed into the reactor.
-
The sulfating agent (e.g., gaseous SO₃ diluted with dry air or nitrogen) is introduced into the reactor at a controlled rate, maintaining the temperature between 40-55°C.[8] This reaction is highly exothermic and requires efficient cooling.
-
The molar ratio of the sulfating agent to the ethoxylated alcohol is typically kept slightly above 1:1 to ensure complete sulfation.
-
Step 3: Neutralization
-
Apparatus: A stirred vessel.
-
Reagents: The sulfated ethoxylated alcohol (laureth sulfuric acid), sodium hydroxide (NaOH) solution.
-
Procedure:
-
The acidic laureth sulfuric acid is transferred to the neutralization vessel.
-
A solution of sodium hydroxide is added gradually with stirring to neutralize the acid. The temperature should be maintained below 50°C to prevent hydrolysis of the sulfate ester.
-
The pH is adjusted to the desired range (typically 7.0-8.0).
-
Step 4: Purification (Removal of 1,4-Dioxane)
-
Procedure: The final product may contain trace amounts of 1,4-dioxane, a byproduct of the ethoxylation process. Vacuum stripping is a common method for its removal. This involves applying a vacuum to the SLES solution at an elevated temperature to volatilize and remove the 1,4-dioxane.
Caption: Industrial Synthesis Workflow for Sodium Laureth Sulfate.
Quality Control and Analytical Methods
Rigorous quality control is essential to ensure the safety and efficacy of SLES.
Experimental Protocol: Determination of SLES Content by Titration
-
Principle: A two-phase titration using a cationic titrant, such as cetylpyridinium chloride (CPC), which forms a complex with the anionic SLES.
-
Apparatus: Automatic titrator with a potentiometric or photometric electrode, or manual titration setup with a suitable indicator.
-
Reagents: SLES sample, chloroform, mixed indicator solution (e.g., dimidium bromide and acid blue 1), standardized CPC solution.
-
Procedure:
-
Accurately weigh a known amount of the SLES sample and dissolve it in deionized water.
-
Add chloroform and the mixed indicator solution to the sample solution in a titration vessel.
-
Titrate with the standardized CPC solution with vigorous stirring. The endpoint is indicated by a color change in the chloroform layer from pink to blue.
-
Calculate the percentage of SLES based on the volume of CPC solution consumed.
-
Experimental Protocol: Determination of 1,4-Dioxane by Gas Chromatography (GC)
-
Principle: Headspace gas chromatography with mass spectrometric detection (HS-GC-MS) is a common method for the sensitive and selective determination of 1,4-dioxane.
-
Apparatus: Headspace autosampler, gas chromatograph, mass spectrometer.
-
Reagents: SLES sample, 1,4-dioxane standard, internal standard (e.g., deuterated 1,4-dioxane), salt (e.g., sodium chloride).
-
Procedure:
-
Prepare a calibration curve using known concentrations of 1,4-dioxane.
-
Weigh the SLES sample into a headspace vial, add the internal standard and salt.
-
Seal the vial and incubate at a specific temperature (e.g., 80°C) for a set time to allow the 1,4-dioxane to partition into the headspace.
-
Inject a portion of the headspace gas into the GC-MS system.
-
Quantify the 1,4-dioxane concentration in the sample by comparing its peak area to that of the internal standard and the calibration curve.
-
Biological Effects and Signaling Pathways
While SLES is considered milder than SLS, it can still cause skin irritation, particularly with prolonged or repeated exposure. The primary mechanism of irritation involves the disruption of the skin barrier.
Mechanism of Skin Irritation
SLES interacts with the stratum corneum, the outermost layer of the skin, leading to:
-
Protein Denaturation: SLES can denature key structural proteins in the corneocytes.
-
Lipid Extraction: It can remove intercellular lipids, disrupting the lamellar structure of the lipid barrier.
-
Increased Transepidermal Water Loss (TEWL): The compromised barrier function leads to increased water loss from the skin.
This initial damage to the skin barrier triggers an inflammatory response in the underlying keratinocytes.
Signaling Pathway of SLES-Induced Skin Irritation
Exposure of keratinocytes to SLES initiates a signaling cascade that results in the release of pro-inflammatory mediators.
Caption: Signaling Pathway of SLES-Induced Skin Irritation.
Toxicological Profile
The safety of SLES has been extensively reviewed by regulatory bodies. It is considered safe for use in cosmetic and personal care products at the concentrations typically found in these formulations.
| Endpoint | Species | Route | Value |
| Acute Oral LD50 | Rat | Oral | 1,600 mg/kg |
| Acute Dermal LD50 | Rabbit | Dermal | >2,000 mg/kg |
| Skin Irritation | Rabbit | Dermal | Mild to moderate irritant (concentration-dependent) |
| Eye Irritation | Rabbit | Ocular | Moderate to severe irritant (concentration-dependent) |
Table 4: Toxicological Data for Sodium Laureth Sulfate Note: Toxicity values can vary depending on the specific SLES product and its concentration.
Draize Test
The Draize test is a method used to assess the irritation potential of substances on skin and eyes. For SLES, the results are concentration-dependent.
Experimental Protocol: Draize Rabbit Eye Test (Illustrative)
-
Principle: A small amount of the test substance is instilled into the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control.
-
Procedure:
-
A 0.1 mL sample of the SLES solution is instilled into the lower conjunctival sac of the rabbit's eye.
-
The eyelids are held together for a few seconds.
-
The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.
-
The severity of the reactions is scored according to a standardized scale.
-
The scores for the cornea, iris, and conjunctiva are summed to give an overall irritation score.
-
Conclusion
Sodium Laureth Sulfate is a versatile and widely used surfactant with a well-characterized chemical structure and property profile. Its synthesis via ethoxylation and sulfation is a mature industrial process, with established methods for quality control to ensure its safety and performance. While SLES is considered safe for its intended uses, its potential to cause skin irritation, particularly in sensitive individuals or with prolonged exposure, necessitates a thorough understanding of its biological interactions. The information presented in this technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals working with SLES, enabling informed formulation development and risk assessment. Further research into the specific effects of the ethoxylation degree on biological responses will continue to refine our understanding and application of this important surfactant.
References
- 1. bansaltrading.com [bansaltrading.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Studying the Structure of Sodium Lauryl Ether Sulfate Solutions Using Dissipative Particle Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. scribd.com [scribd.com]
